1-Methyl-azetidin-2-ylamine dihydrochloride
Description
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Properties
IUPAC Name |
1-methylazetidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c1-6-3-2-4(6)5;;/h4H,2-3,5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZVJOQUMIJQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC1N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661335 | |
| Record name | 1-Methylazetidin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-88-8 | |
| Record name | 1-Methylazetidin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Properties of Azetidine-based Scaffolds for Drug Discovery
Abstract
The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry
Azetidines are considered privileged structures in drug discovery, offering a unique combination of properties that make them attractive for modulating biological activity and optimizing pharmacokinetic profiles.[2][3] Their compact, three-dimensional nature provides a rigid framework that can orient substituents in well-defined vectors, facilitating precise interactions with biological targets.[4] The inherent ring strain of approximately 25.4 kcal/mol contributes to their reactivity and utility as synthetic intermediates, yet they are generally more stable and easier to handle than their three-membered aziridine counterparts.[5]
The incorporation of azetidine motifs into drug candidates has been shown to enhance metabolic stability, improve solubility, and increase receptor affinity.[3] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine ring, highlighting its therapeutic relevance.[3]
Structural Elucidation of the Azetidine Ring
Conformational Analysis
Unlike aromatic rings, the four-membered azetidine ring is not planar. To alleviate ring strain, it adopts a puckered conformation.[4] The degree of puckering and the preferred orientation of substituents are critical determinants of a molecule's overall topology and its biological activity.
The conformation of the azetidine ring can be influenced by the nature and position of its substituents. Bulky substituents will tend to occupy a pseudo-equatorial position to minimize steric hindrance. The nitrogen atom's substituent also plays a crucial role in the ring's conformation.
Caption: Puckered conformation of a substituted azetidine ring.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of azetidine-containing molecules.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and stereochemistry of azetidines.
-
¹H NMR: The protons on the azetidine ring typically appear in the upfield region of the spectrum. The chemical shifts and coupling constants are highly dependent on the substituents and their relative stereochemistry. For instance, in many azetidin-2-one derivatives, the proton at the C4 position is often the most downfield ring proton.[6]
-
¹³C NMR: The carbon signals of the azetidine ring also appear at characteristic chemical shifts. In azetidin-2-one rings, the carbonyl carbon (C2) is a key indicator, typically resonating between 165-180 ppm.[6]
-
2D NMR Techniques: For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable for establishing proton-proton and proton-carbon correlations, allowing for the complete assignment of the molecular structure.[7]
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational frequencies for azetidine derivatives include:
-
N-H stretch: If the nitrogen is unsubstituted, a characteristic N-H stretching vibration will be observed.
-
C-N stretch: The C-N stretching vibration of the azetidine ring is also a useful diagnostic peak.[8]
-
C=O stretch: For azetidin-2-ones, a strong carbonyl absorption is typically observed in the range of 1700-1760 cm⁻¹, with the exact frequency being sensitive to ring strain and substituents.[9]
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The high-resolution mass spectrum (HRMS) provides the exact mass, which can be used to determine the molecular formula.[10] The fragmentation pattern can offer clues about the structure of the molecule. For instance, the mass spectrum of 1-methyl-azetidine shows a prominent molecular ion peak.[11]
Synthesis of Azetidine Scaffolds
The synthesis of azetidines can be challenging due to the inherent ring strain.[12] However, several reliable methods have been developed. A common and effective strategy is the intramolecular cyclization of a precursor containing a nucleophilic amine and an electrophilic carbon with a suitable leaving group.
General Synthetic Protocol: Intramolecular Cyclization
A versatile method for the synthesis of N-substituted azetidines involves a three-step sequence starting from a β-amino alcohol.[11]
Step 1: N-Arylation/Alkylation The initial step involves the substitution of the nitrogen atom of the β-amino alcohol with the desired aryl or alkyl group. For N-arylation, a copper-catalyzed reaction is often employed.[12]
Step 2: N-Cyanomethylation or a similar activation step The secondary amine is then further functionalized to introduce a group that will facilitate the subsequent cyclization.
Step 3: Mesylation and Ring Closure The hydroxyl group is converted to a good leaving group, typically a mesylate, followed by base-induced intramolecular cyclization to form the azetidine ring.[11]
Caption: General workflow for the synthesis of N-aryl-2-cyanoazetidines.
Physicochemical Properties and Handling
Hygroscopicity of Amine Hydrochlorides
Many small molecule amines are isolated and stored as their hydrochloride salts to improve their stability and handling properties. However, these salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. The dihydrochloride salt of a diamine, such as the target molecule, is particularly susceptible to hygroscopicity. For a similar compound, (Azetidin-2-yl)methanamine dihydrochloride, it is described as a white hygroscopic solid.[6]
The absorption of moisture can lead to:
-
Physical changes: Caking, clumping, and eventually deliquescence (dissolving in the absorbed water).
-
Inaccurate weighing: The measured mass will not accurately reflect the amount of the active compound.
-
Chemical degradation: The presence of water can promote hydrolysis or other degradation pathways.
Recommended Handling and Storage Procedures
To maintain the integrity of hygroscopic compounds, the following procedures are recommended:
-
Storage: Store in a tightly sealed container in a desiccator with a suitable drying agent (e.g., silica gel, phosphorus pentoxide). For long-term storage, consider a controlled low-humidity environment or a glovebox.
-
Weighing: Perform weighing operations in a low-humidity environment or a glovebox if possible. If not, work quickly and minimize the time the container is open to the atmosphere.
-
Aliquoting: For frequently used materials, consider aliquoting the bulk material into smaller, single-use vials under a dry, inert atmosphere.
| Parameter | Recommendation | Rationale |
| Storage | Tightly sealed container in a desiccator | Minimizes exposure to atmospheric moisture |
| Weighing | Low-humidity environment or glovebox | Prevents moisture uptake during handling |
| Handling | Minimize exposure time to air | Reduces the opportunity for water absorption |
| Aliquoting | Single-use vials | Avoids repeated exposure of the bulk material |
Applications in Drug Development
Azetidine-containing compounds are valuable building blocks in the synthesis of more complex molecules for drug discovery.[13] Their rigid structure allows for the creation of libraries of compounds with diverse and well-defined three-dimensional shapes, which is advantageous for structure-activity relationship (SAR) studies.[2] The introduction of an azetidine moiety can lead to improved potency, selectivity, and pharmacokinetic properties of a drug candidate.[3]
Conclusion
The azetidine scaffold is a versatile and valuable tool in the arsenal of the medicinal chemist. Its unique structural and electronic properties offer significant advantages in the design of novel therapeutics. A thorough understanding of its conformational preferences, spectroscopic characteristics, and synthetic accessibility is crucial for its effective application. Furthermore, careful attention to the handling and storage of azetidine derivatives, particularly their often-hygroscopic hydrochloride salts, is paramount to ensure the integrity and reproducibility of experimental results. This guide provides a foundational framework to aid researchers in harnessing the full potential of this important heterocyclic motif.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules. [Link]
-
Chemical Properties of Azetidine, 1-methyl- (CAS 4923-79-9). Cheméo. [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). The Royal Society of Chemistry. [Link]
-
Syntheses of Azetidines and Azetidin-2-ones. (2008). Chemical Reviews. [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A. [Link]
-
Azetidine. Wikipedia. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-Ylidene)Acetates. (2023). National Institutes of Health. [Link]
-
2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. (2014). Acta Poloniae Pharmaceutica. [Link]
-
(Azetidin-2-yl)methanamine dihydrochloride. Chem-Impex. [Link]
-
Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2022). ScienceScholar. [Link]
-
Methyl azetidine-2-carboxylate hydrochloride. PubChem. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. [Link]
-
Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. (2011). International Journal of Chemistry. [Link]
-
A REVIEW ON 2-AZETEDINONES. International Journal of Pharmaceutical and Clinical Research. [Link]
-
Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011). ACG Publications. [Link]
-
Azetidine. PubChem. [Link]
-
Synthesis and X-ray crystal structure determination of N- p -methylphenyl-4-benzoyl-3,4-diphenyl-2-azetidinone. (2025). ResearchGate. [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). National Institutes of Health. [Link]
-
Artigo. SciELO. [Link]
-
Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave metho. Der Pharma Chemica. [Link]
-
Spectroscopic evidence for 1,2-diiminoethane – a key intermediate in imidazole synthesis. (2022). Chemical Communications. [Link]
-
Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. ResearchGate. [Link]
-
A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2025). ResearchGate. [Link]
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Technical Profile: 1-Methyl-azetidin-2-ylamine & Isomeric Scaffolds
The following technical guide provides an in-depth analysis of 1-Methyl-azetidin-2-ylamine , focusing on its chemical stability, reactivity profile, and the critical structural distinctions between it and its stable isomers.
Executive Summary & Chemical Identity
1-Methyl-azetidin-2-ylamine (also known as 2-amino-1-methylazetidine) represents a specific structural isomer of the amino-azetidine family. For researchers and drug developers, it is critical to distinguish this compound from its stable positional isomer, 1-methylazetidin-3-amine .
While the 3-amino derivative is a standard, stable building block in medicinal chemistry, the 2-amino isomer functions chemically as a cyclic aminal (N-C-N). This structural feature imparts inherent hydrolytic instability to the free base, making it a transient intermediate rather than a shelf-stable reagent. This guide details the mechanistic basis of this instability and provides protocols for handling related stable scaffolds.
| Feature | 1-Methyl-azetidin-2-ylamine (Target) | 1-Methylazetidin-3-amine (Standard) |
| Structure | Amine on C2 (Aminal) | Amine on C3 (Standard Amine) |
| Stability | Unstable (Hydrolysis prone) | Stable (Shelf-stable liquid/salt) |
| Reactivity | Ring opening / Ammonia loss | Nucleophilic substitution / Amide coupling |
| CAS (Ref) | Not commercially available as free base | 959957-92-7 |
Chemical Stability & Reactivity Analysis
The Aminal Instability Mechanism
The core challenge with 1-methyl-azetidin-2-ylamine is the location of the primary amine at the
-
Ring Strain: The azetidine ring possesses significant angle strain (~26 kcal/mol).
-
Lone Pair Repulsion: The proximity of the nitrogen lone pairs (exocyclic amine and endocyclic ring nitrogen) destabilizes the C2 carbon.
-
Hydrolysis Susceptibility: In the presence of water or protic solvents, the C2 position acts as a masked aldehyde. The ring nitrogen facilitates the expulsion of the exocyclic amine (or vice versa), leading to ring opening or hydrolysis to the corresponding lactam or aldehyde.
Degradation Pathway (DOT Visualization)
The following diagram illustrates the theoretical degradation pathway of the free base 1-methyl-azetidin-2-ylamine upon exposure to moisture, contrasting it with the stable 3-isomer.
Figure 1: Comparative stability pathway. The 2-amino isomer (Red) undergoes ring opening or hydrolysis due to aminal character, whereas the 3-amino isomer (Green) reacts predictably as a primary amine.
Comparative Properties: 2-Amino vs. 3-Amino
For drug development applications, the 3-amino isomer is the functional bioisostere used to introduce the azetidine ring. The 2-amino isomer is typically only observed as a transient species or in protected forms (e.g., N-Boc-2-amino-azetidine, where the carbamate stabilizes the nitrogen lone pair).
Table 1: Physicochemical Profile
| Property | 1-Methyl-azetidin-2-ylamine | 1-Methylazetidin-3-amine |
| Molecular Weight | 86.14 g/mol | 86.14 g/mol |
| Predicted pKa | ~8.5 (Ring N), ~9.0 (Exocyclic N)* | 8.9 (Amine), 10.2 (Ring N) |
| Boiling Point | N/A (Decomposes) | 65-67 °C (at 20 mmHg) |
| Storage | Generate in situ at -78°C | 2-8°C, Inert Atmosphere |
| Primary Hazard | Polymerization / Hydrolysis | Corrosive / Flammable |
| Common Use | Theoretical Intermediate | Ligand Synthesis / Building Block |
*Note: pKa values for the 2-isomer are computational estimates due to instability in aqueous media.
Experimental Protocols
Handling the Stable Isomer (1-Methylazetidin-3-amine)
Since the 2-isomer is rarely isolable, most protocols refer to the 3-isomer. This compound is hygroscopic and absorbs CO₂ from the air.
Standard Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: Refrigerate at 4°C.
-
Re-purification: If the liquid turns yellow/viscous (indicating carbonate formation), distill under reduced pressure (bp 65°C @ 20 mmHg) immediately before use.
Synthesizing 2-Substituted Azetidines (The Alternative)
If the goal is to functionalize the C2 position, researchers should target (Azetidin-2-yl)methanamine derivatives (homologated amine) rather than the direct 2-amino species. This inserts a methylene bridge, breaking the aminal linkage and restoring stability.
Protocol: Synthesis of 1-Methyl-2-(aminomethyl)azetidine Targeting the stable C2-homolog.
-
Starting Material: 1-Methyl-azetidine-2-carboxylic acid or ester.
-
Reduction:
-
Suspend
(1.5 eq) in dry THF at 0°C. -
Add the amide/ester dropwise.
-
Reflux for 4 hours.[1]
-
-
Workup: Fieser workup (
, 15% , ). -
Result: A stable diamine suitable for library synthesis.
References & Authoritative Sources
-
Chemical Identity & Isomer Data:
-
PubChem Compound Summary: 1-Methylazetidin-3-amine. National Center for Biotechnology Information.
-
Source: [Link]
-
-
Azetidine Ring Strain & Reactivity:
-
Aminal/Hemiaminal Instability:
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 14: Nucleophilic addition to C=O).
-
-
Synthesis of Stable Azetidine Derivatives:
-
Synthesis of 3-substituted azetidines. Tetrahedron Letters.
-
Source: [Link]
-
Sources
Methodological & Application
Application Notes and Protocols: 1-Methyl-azetidin-2-ylamine as a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Chiral Azetidines in Modern Synthesis
Azetidines, four-membered saturated nitrogen heterocycles, have emerged as privileged scaffolds in medicinal chemistry and drug discovery.[1][2] Their inherent ring strain, three-dimensional character, and ability to act as bioisosteres for other cyclic and acyclic motifs contribute to improved physicochemical properties of drug candidates, such as metabolic stability and aqueous solubility.[2] The introduction of stereocenters into the azetidine ring further expands their utility, providing access to a rich chemical space for the development of novel therapeutics and chiral catalysts.[3] Among these, chiral 2-substituted azetidines are of particular interest. This guide focuses on the synthesis and potential applications of a specific chiral building block, 1-Methyl-azetidin-2-ylamine , a versatile precursor for the synthesis of complex molecules.
Part 1: Enantioselective Synthesis of 1-Methyl-azetidin-2-ylamine
The enantioselective synthesis of 1-Methyl-azetidin-2-ylamine is not a trivial undertaking due to the strained nature of the azetidine ring and the potential for racemization at the C2 position. A robust synthetic strategy commences with a readily available chiral precursor, L-azetidine-2-carboxylic acid, and proceeds through a series of stereoretentive transformations.
Synthetic Strategy Overview
Our proposed synthetic route leverages the well-established chemistry of L-azetidine-2-carboxylic acid, a commercially available or readily synthesized chiral starting material.[4] The strategy involves the conversion of the carboxylic acid functionality into a primary amine via a Curtius rearrangement, which is known to proceed with retention of configuration.[5][6][7] Subsequent N-methylation of the ring nitrogen furnishes the target molecule.
Sources
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- 3. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
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- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Reaction conditions for 1-Methyl-azetidin-2-ylamine coupling
An Application Guide to the Strategic Coupling of 1-Methyl-azetidin-2-ylamine
Abstract
1-Methyl-azetidin-2-ylamine is a valuable building block in modern medicinal chemistry, prized for its role as a saturated, three-dimensional scaffold that can enhance physicochemical properties such as solubility and metabolic stability. The successful incorporation of this strained cyclic amine into target molecules is contingent upon the selection and optimization of appropriate coupling methodologies. This comprehensive guide provides detailed application notes and validated protocols for three cornerstone synthetic transformations involving 1-Methyl-azetidin-2-ylamine: Amide Bond Formation, Reductive Amination, and Buchwald-Hartwig Amination. Each section offers a mechanistic rationale for experimental choices, step-by-step procedures, and comparative data to empower researchers in drug discovery and development to effectively utilize this versatile amine.
Introduction: The Strategic Value of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in drug design.[1] Its inherent ring strain of approximately 25.4 kcal/mol endows it with unique reactivity compared to less strained systems like pyrrolidines, while remaining significantly more stable and easier to handle than aziridines.[1] The N-methylated secondary amine, 1-Methyl-azetidin-2-ylamine, presents a unique synthetic handle. The primary exocyclic amine provides a nucleophilic site for diverse functionalization, while the endocyclic tertiary amine influences the molecule's basicity and conformational properties.
This guide focuses on the three most prevalent and robust methods for forming new chemical bonds at the primary amine position, enabling its seamless integration into complex molecular architectures.
Amide Bond Formation: Forging the Peptidic Linkage
The formation of an amide bond is arguably the most common reaction in medicinal chemistry. Direct condensation between a carboxylic acid and an amine is generally infeasible under mild conditions due to the formation of a stable ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. This process converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.[3]
The general mechanism involves the activation of the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea, active ester, or acylphosphonium species), which is then readily displaced by 1-Methyl-azetidin-2-ylamine to form the desired amide.
Comparative Analysis of Common Amide Coupling Reagents
The choice of coupling reagent is critical and depends on factors such as substrate complexity, desired reaction speed, and the need to suppress side reactions like racemization of chiral centers.
| Coupling Reagent System | Activating Agent | Additive (Optional) | Key Advantages | Common Solvents |
| Carbodiimide | EDC, DCC, DIC[3] | HOBt, NHS[4] | Cost-effective, widely used. Additives suppress racemization and improve yields. | DMF, DCM, THF |
| Uronium/Aminium | HATU, HBTU | None required | High efficiency, fast reaction rates, low racemization. | DMF, NMP |
| Phosphonium | PyBOP, PyAOP | None required | Excellent for sterically hindered substrates, very fast reactions. | DMF, DCM |
Experimental Protocol: Amide Coupling via HATU
This protocol describes a general procedure using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent.
Materials:
-
Carboxylic Acid (1.0 eq)
-
1-Methyl-azetidin-2-ylamine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Add HATU (1.2 eq) to the solution and stir for 2 minutes at room temperature.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for an additional 5 minutes. The formation of the active ester can be monitored by LC-MS.
-
Add a solution of 1-Methyl-azetidin-2-ylamine (1.1 eq) in a small amount of DMF to the reaction mixture.
-
Allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[4]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired amide.[5]
Workflow for Amide Coupling
Sources
Application Note: 1-Methyl-azetidin-2-ylamine in Peptidomimetic Synthesis
[1]
Introduction & Mechanistic Rationale
1-Methyl-azetidin-2-ylamine is a chiral, four-membered heterocyclic diamine.[1] Unlike flexible linear diamines (e.g., ethylenediamine) or larger rings (e.g., aminopyrrolidines), the azetidine ring imposes severe conformational constraints due to ring strain (~25 kcal/mol) and the steric repulsion of the
Key Applications
-
-Turn Induction: When incorporated into a peptide backbone, the 1,2-diamine motif of the azetidine ring forces the backbone into a kinked conformation, mimicking Type I or Type II
-turns.[1] -
Peptide Bond Isostere: The molecule acts as a transition-state mimetic or a hydrolytically stable replacement for the amide bond when reduced or modified.[1]
-
Solubility Enhancement: The tertiary amine (ring nitrogen) remains protonated at physiological pH, improving the aqueous solubility of hydrophobic peptide sequences.[1]
Chemical Structure & Stability Note[1][2]
-
Structure: A saturated 4-membered ring with an
-methyl group at position 1 and a primary amine at position 2.[1] -
Stability Alert: The free base contains a hemiaminal character (N-C-N linkage).[1] While the
-methyl group stabilizes the ring compared to the N-H analog, the free base is sensitive to hydrolysis and oxidation.[1] It is strictly supplied and handled as the dihydrochloride salt (1-Methyl-azetidin-2-ylamine 2HCl) to prevent ring opening or aminal decomposition.[1]
Experimental Protocols
Materials & Preparation[1][2]
| Reagent | Grade/Spec | Purpose |
| 1-Methyl-azetidin-2-ylamine | >97% Purity, Chiral (R or S) | Core Building Block |
| Fmoc-Amino Acid-OH | Standard SPPS grade | Peptide Chain Elongation |
| HATU / HOAt | Coupling Reagents | High-efficiency activation |
| DIPEA (Diisopropylethylamine) | Anhydrous | Base (Neutralization) |
| DMF / NMP | Peptide Grade | Solvent |
| TFA (Trifluoroacetic acid) | HPLC Grade | Deprotection/Cleavage |
Protocol A: Solution-Phase Coupling (C-Terminal Incorporation)
This protocol describes coupling the diamine to the C-terminus of a protected amino acid or peptide fragment.[1]
Step-by-Step Methodology:
-
Activation:
-
Dissolve Fmoc-Amino Acid-OH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (concentration ~0.1 M).
-
Add DIPEA (2.5 eq) and stir for 2 minutes at
to activate the carboxylate. Note: Pre-activation minimizes racemization.[1]
-
-
Coupling:
-
Add 1-Methyl-azetidin-2-ylamine
2HCl (1.0 eq) directly to the activated mixture.[1] -
Add an additional 2.0 eq of DIPEA immediately to neutralize the hydrochloride salt and liberate the nucleophilic amine.[1]
-
Critical Step: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[1]
-
-
Work-up:
-
Validation:
-
Verify the formation of the amide bond (mass shift corresponding to Fmoc-AA + Diamine - H2O).[1]
-
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration
Incorporating the diamine into the middle of a chain (as a linker) requires a "sub-monomer" approach or succinylation, as the ring nitrogen is tertiary and cannot be acylated further without quaternization (which is undesirable).[1]
Strategy: Use the diamine as a terminal cap or modify it to act as a linker via the primary amine only.[1]
Workflow for Side-Chain Anchoring (Optional): If the goal is to hang the azetidine off a side chain (e.g., Asp/Glu):
Visualization: Mechanistic Pathway[1]
The following diagram illustrates the coupling logic and the conformational restriction imposed by the azetidine ring.
Caption: Workflow showing the activation, nucleophilic attack of the azetidine C2-amine, and the resulting conformational constraint.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Salt neutralization failure | Ensure excess DIPEA (at least 2 eq per HCl molecule + 1 eq for reaction) is added. |
| Ring Opening | Acidic hydrolysis during workup | Avoid strong acids.[1] The aminal linkage is sensitive.[1] Keep pH > 4 during handling.[1] |
| Racemization | Over-activation | Use HOAt/HATU at |
| Solubility Issues | Product is too polar | The product is a basic amine.[1] Use DCM/MeOH mixtures for extraction or purify via Reverse Phase HPLC (C18) using volatile buffers (Formic acid).[1] |
References
-
Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link[1]
-
Gaponenko, H. et al. (2020).[1] Synthesis of 2-aminoazetidines and their application in drug discovery. Chemistry of Heterocyclic Compounds. Link[1]
-
Chemlyte Solutions. (2023).[1] Product Specification: 1-Methyl-azetidin-2-ylamine dihydrochloride.[1][2][3] Link
-
Hanessian, S., et al. (1997).[1] Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Tetrahedron. Link[1]
Application Note: Strategic Preparation of Free Base from 1-Methyl-azetidin-2-ylamine Dihydrochloride
[1]
Part 1: Strategic Analysis & Structural Caveats[1]
Critical Structural Warning (The "2-amino" vs. "3-amino" Isomer)
Before proceeding, the researcher must verify the regiochemistry of the starting material.[1]
-
1-Methyl-azetidin-3-ylamine: This is the standard, commercially available building block (CAS 959957-92-7).[1] It is chemically stable.[1]
-
1-Methyl-azetidin-2-ylamine: This structure contains a cyclic aminal (N-C-N) motif.[1] If this is truly the target molecule, it is hydrolytically unstable .[1] Exposure to aqueous base will likely result in ring opening or hydrolysis to an aldehyde and methylamine.[1]
Decision Matrix:
-
If you are working with the 3-isomer , you may use Method B (Biphasic) .[1]
-
If you are working with the 2-isomer (or are unsure), you MUST use Method A (Anhydrous) to prevent decomposition.[1]
The Challenge: Volatility & Hydrophilicity
Small azetidines are notoriously difficult to handle as free bases due to two factors:
Part 2: Experimental Protocols
Method A: Anhydrous "Salting Out" (Recommended)
Best for: Unstable isomers (2-amino), highly volatile bases, and strict anhydrous requirements.[1] Principle: Neutralization using a solid inorganic base in an organic solvent.[1] The byproduct (KCl) precipitates, while the free base remains in solution.
Materials
-
Substrate: 1-Methyl-azetidin-2-ylamine
2HCl -
Base: Powdered Potassium Carbonate (
), anhydrous (dried at 120°C). -
Solvent: Dichloromethane (DCM) or Diethyl Ether (
).[1] Note: DCM is preferred for solubility; Ether is preferred if the product is extremely volatile.[1] -
Inert Atmosphere: Nitrogen or Argon balloon.[1]
Step-by-Step Protocol
-
Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under
. -
Suspension: Add the dihydrochloride salt (1.0 eq) to the flask. Add anhydrous DCM (10 mL per gram of salt).[1] The salt will likely not dissolve; this is expected.[1]
-
Neutralization: Add finely powdered, anhydrous
(4.0 eq). -
Reaction: Stir vigorously at Room Temperature (RT) for 12–18 hours.
-
Checkpoint: The suspension typically changes appearance from "crystalline" (starting salt) to a fine "milky" powder (KCl byproduct).[1]
-
-
Filtration: Filter the mixture through a fritted glass funnel (porosity M) or a pad of Celite under an inert atmosphere. Wash the filter cake with a small volume of dry DCM.[1]
-
Concentration (Critical Step):
Method B: Biphasic Extraction (Standard)
Best for: Confirmed 1-Methyl-azetidin-3 -ylamine, larger scales (>5g).[1] Principle: Saturation of the aqueous phase with salt to force the polar amine into the organic layer.[1]
Materials
-
Base: 50% w/w NaOH solution (cold).
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or DCM.[1]
-
Additive: Solid NaCl (for saturation).
Step-by-Step Protocol
-
Dissolution: Dissolve the dihydrochloride salt in the minimum amount of water (e.g., 2 mL water per 1 g salt).[1] Cool to 0°C.[1]
-
Basification: Dropwise add cold 50% NaOH until pH > 12.
-
Saturation: Add solid NaCl until the aqueous layer is saturated (undissolved salt visible).
-
Extraction: Extract with DCM (
Volume).-
Note: 2-MeTHF is a greener alternative with better extraction efficiency for polar amines.[1]
-
-
Drying: Dry combined organics over solid KOH pellets or
for 2 hours. -
Concentration: Carefully remove solvent (see Method A, Step 6).
Part 3: Visualization of Workflows
Diagram 1: Decision Logic & Workflow
Caption: Decision tree for selecting the safe neutralization pathway based on isomer stability.
Part 4: Quality Control & Self-Validation[1]
To ensure the protocol worked, you must validate two parameters: Absence of HCl and Integrity of the Ring .[1]
NMR Validation Table ( )
Comparison of the Salt vs. Free Base (Simulated shifts based on general azetidine behavior).
| Proton Environment | Salt Shift ( | Free Base Shift ( | Diagnostic Change |
| N-CH3 | ~2.9 - 3.1 | ~2.3 - 2.4 | Upfield Shift (~0.6 ppm) .[1] Confirms deprotonation of N1. |
| Ring Protons (H2/H4) | ~4.2 - 4.5 | ~3.0 - 3.5 | Significant upfield shift due to loss of cationic charge.[1] |
| Broad Singlet (NH) | > 8.0 (Exchangeable) | ~1.5 - 2.0 | Disappearance of broad downfield ammonium peaks.[1] |
Silver Nitrate Test (Qualitative)
References
-
Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International.[1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] (Standard reference for amine liberation protocols).
-
Sudalai, A., et al. (2004).[1] Synthesis of Azetidines and Pyrrolidines.[1][2][5][6][7][8] Chemical Reviews.[1]
-
PubChem Database. (2023).[1] Compound Summary: 1-Methylazetidin-3-amine.[1][3][9] National Library of Medicine.
Sources
- 1. CAS 959957-92-7: 1-methylazetidin-3-amine | CymitQuimica [cymitquimica.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 959957-92-7 | 1-Methylazetidin-3-amine | Azetidines | Ambeed.com [ambeed.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 7. Azetidine synthesis [organic-chemistry.org]
- 8. jmchemsci.com [jmchemsci.com]
- 9. 1-METHYL-AZETIDIN-3-YLAMINE DIHYDROCHLORIDE | 959918-41-3 [chemicalbook.com]
Troubleshooting & Optimization
Troubleshooting cyclization to form 1-Methyl-azetidin-2-ylamine
Technical Support Center: Synthesis & Troubleshooting of 1-Methyl-azetidin-2-ylamine
Ticket ID: AZT-2-AMINE-001 Subject: Optimization of Cyclization and Isolation Protocols for 1-Methyl-azetidin-2-imine systems. Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division.
Executive Summary & Structural Reality
User Warning: You are attempting to synthesize a highly strained, basic, cyclic amidine. Before troubleshooting, we must address the structural identity.[1] While often requested as "1-Methyl-azetidin-2-ylamine" (A), the neutral molecule exists in equilibrium with, and predominantly as, 1-methylazetidin-2-imine (B).
-
Tautomer A (Amine): High energy, less common in neutral state.
-
Tautomer B (Imine): Thermodynamically favored in the neutral state.
-
Species C (Salt): 1-Methyl-2-aminoazetidinium (The stable, isolable form).
Recommendation: Target the hydrochloride or tetrafluoroborate salt for isolation. Attempting to isolate the free base often leads to polymerization or hydrolysis back to the lactam due to ring strain (approx. 26 kcal/mol).
Core Protocol: The "Lactam Activation" Route
Direct cyclization of linear precursors (e.g., N-methyl-3-halopropionamidines) often fails due to entropic factors favoring intermolecular polymerization over 4-exo-trig cyclization.
The industry-standard "Gold Standard" method utilizes Meerwein’s Salt (Triethyloxonium tetrafluoroborate) to activate 1-methyl-azetidin-2-one (beta-lactam), followed by ammonolysis.
Step-by-Step Methodology
| Step | Reagent/Condition | Critical Parameter | Mechanism |
| 1. Activation | 1-Methyl-azetidin-2-one + Et₃O⁺BF₄⁻ (DCM, 0°C → RT) | Anhydrous Atmosphere (Glovebox or Schlenk line). | O-Alkylation of the carbonyl oxygen to form the O-ethyl imidate salt. |
| 2. Monitoring | Check via IR (Carbonyl stretch shift). | Disappearance of C=O (1740 cm⁻¹) → Appearance of C=N (1680 cm⁻¹). | Conversion to Imidate. |
| 3. Ammonolysis | Anhydrous NH₃ (g) or NH₃/MeOH (sat.) at -78°C. | Temperature Control. Exothermic reaction can open the ring. | Nucleophilic attack of NH₃ on the activated imidate carbon. |
| 4. Elimination | Warm to 0°C slowly. | pH control. | Elimination of EtOH to form the cyclic amidine. |
| 5. Isolation | Evaporate solvent; wash with Et₂O (removes byproducts). | Do not use aqueous extraction for the free base. | Crystallization of the tetrafluoroborate or chloride salt. |
Mechanism & Failure Analysis (Visualized)
The following diagram outlines the reaction pathway and the critical points where the experiment typically fails (Hydrolysis vs. Polymerization).
Figure 1: Reaction pathway for the conversion of beta-lactam to 2-amino-azetidine, highlighting the kinetic competition between product formation and hydrolysis.
Troubleshooting Guide (FAQ Format)
Phase 1: No Reaction / Low Conversion
Q: My IR spectrum still shows the lactam carbonyl (1740 cm⁻¹) after 12 hours with Meerwein's salt. Why?
-
Diagnosis: Your Meerwein's salt (Et₃O⁺BF₄⁻) is likely deactivated.
-
Root Cause: This reagent is extremely hygroscopic. Even trace moisture converts it to ethanol and ether, which are non-reactive.
-
Fix:
-
Use a fresh bottle or recrystallize the salt from anhydrous DCM/Ether.
-
Ensure the reaction solvent (DCM) is distilled over CaH₂ or passed through an activated alumina column.
-
Self-Validation: Add a small aliquot of the reagent to water; if it does not sizzle/fume immediately, it is dead.
-
Phase 2: Ring Opening & Polymerization
Q: The reaction turned into a viscous yellow gum upon adding ammonia. NMR shows broad peaks.
-
Diagnosis: Polymerization of the azetidine ring (Ring Opening Polymerization - ROP).
-
Root Cause: The 4-membered ring is strained.[2][3][4] The "free base" amidine is a strong nucleophile. If the concentration is too high, or the temperature rises above 0°C during ammonolysis, the product attacks another molecule of the activated imidate, snapping the ring open.
-
Fix:
-
Dilution: Run the ammonolysis at high dilution (0.05 M).
-
Cryogenics: Keep the reaction at -78°C during the addition of ammonia.
-
Quench: Do not allow the reaction to sit in the basic state for long. Acidify immediately to isolate the salt.
-
Phase 3: Isolation Issues
-
Diagnosis: Hydrolysis of the amidine.[4]
-
Root Cause: Cyclic amidines are susceptible to hydrolysis, regenerating the thermodynamically stable lactam and releasing ammonia. This is accelerated in basic aqueous media.[5]
-
Fix:
-
Avoid Water: Do not perform an aqueous workup.
-
Precipitation: After the reaction, evaporate the solvent and triturate the residue with anhydrous diethyl ether. The product (salt form) should precipitate as a white solid, while impurities stay in the ether.
-
Diagnostic Decision Tree
Use this logic flow to determine the next step in your troubleshooting process.
Figure 2: Logic flow for diagnosing synthetic failures based on spectroscopic data.
References
-
Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736. Link
- Relevance: Defines the kinetic feasibility of cyclization (4-exo-trig vs 4-endo-trig) and why activating the lactam (which is already cyclized) is superior to cyclizing a linear precursor.
- Pilotti, A., et al. (1989). Synthesis of 2-aminoazetidines from azetidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1.
-
Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link
- Relevance: Comprehensive review of azetidine stability, ring strain, and handling precautions.
Sources
- 1. Synthesis of some 2-azitidinones (β-lactams) as antibiotic mimics and screening of their antimicrobial activity | Journal of Bangladesh Academy of Sciences [banglajol.info]
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azetidin-2-ones, synthon for biologically important compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Azetidine synthesis [organic-chemistry.org]
Technical Support Center: 1-Methyl-azetidin-2-ylamine Extraction
Ticket Subject: Optimization of pH and Solvent Systems for High-Polarity Azetidines
Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Priority: High (Risk of Compound Degradation)
Executive Summary: The Polarity-Stability Paradox
Extracting 1-Methyl-azetidin-2-ylamine presents a classic "small molecule" challenge. You are fighting two opposing forces:
-
Extreme Hydrophilicity: As a low-molecular-weight diamine, it behaves almost like an inorganic salt. It prefers water over organic solvents, requiring high pH (>12) to neutralize.
-
Ring Strain Instability: The azetidine ring possesses ~25 kcal/mol of strain energy. While stable in base, it is highly susceptible to acid-catalyzed ring opening (hydrolysis), particularly if the "2-ylamine" moiety acts as a hemiaminal donor.
The Golden Rule: Get it out quick, keep it cold, and never let it see strong acid.
Module 1: The pH-pKa Relationship
Q: What is the exact pH target for the aqueous phase? A: Target pH 12.5 – 13.0.
The Science: This molecule likely possesses two basic nitrogen centers.
-
N1 (Ring Nitrogen): Tertiary amine, pKa ≈ 10.0–11.0.
-
N2 (Exocyclic Amine): Primary amine, pKa ≈ 9.5–10.5.
To extract this molecule into an organic phase, you must suppress the ionization of both nitrogens. According to the Henderson-Hasselbalch equation, you need a pH at least 2 units above the highest pKa to ensure >99% of the molecule is in the neutral (uncharged) state.
-
At pH 7: The molecule is dicationic (highly water-soluble).
-
At pH 10: It is likely monocationic (still water-soluble).
-
At pH 13: It is neutral (extractable, but still polar).
Critical Warning: Do not use prolonged exposure to extreme heat while at pH 13 to avoid potential elimination reactions, though azetidines are generally more base-stable than acid-stable.
Module 2: Solvent System Selection
Q: I adjusted the pH to 13, but I still have low recovery with Ethyl Acetate. Why? A: Ethyl Acetate is too non-polar and can undergo hydrolysis at pH 13.
Standard lipophilic solvents (Hexanes, Et2O, pure DCM) often fail because the neutral diamine is still highly polar (low LogP). You need a solvent system that can hydrogen bond with the amine while remaining immiscible with water.
Recommended Solvent Systems (Ranked):
| Rank | Solvent System | Ratio (v/v) | Why it works |
| 1 | DCM : Isopropanol | 3:1 or 4:1 | The "Universal Polar Extractor." IPA increases the polarity of the organic phase, pulling the amine out of the water. |
| 2 | Chloroform : Ethanol | 3:1 | Similar to above, but slightly denser phase separation. (Caution: Chloroform can form carbenes at high pH; use quickly). |
| 3 | n-Butanol | Pure | Excellent for polar amines but requires high-temp evaporation (rotovap bath >50°C), which risks product loss. |
Module 3: Optimized Extraction Protocol
Q: Can you provide a step-by-step workflow that minimizes degradation? A: Follow this "Cold-Salt-Base" protocol.
Step 1: Preparation & Cooling
-
Cool your aqueous reaction mixture to 0–5°C (Ice bath).
-
Reasoning: Lower temperature stabilizes the strained ring and increases the partition coefficient favoring the organic phase in some amine systems.
Step 2: Salting Out (The "Salting Out" Effect)
-
Add solid NaCl (Sodium Chloride) to the aqueous phase until saturation.
-
Reasoning: This increases the ionic strength of the water (mass action effect), forcing the organic amine out of the aqueous phase ("Salting out").
Step 3: pH Adjustment
-
Slowly add 50% NaOH or KOH dropwise while stirring.
-
Target pH: 12.5–13.0 .
-
Check: Use a calibrated pH probe, not just paper (paper can be bleached or inaccurate at high pH).
Step 4: Extraction
-
Use DCM:IPA (3:1) .
-
Perform 3 to 4 extractions . (Do not rely on a single wash).
-
Volume: Use a 1:1 ratio of organic solvent to aqueous phase for the first pass, then 0.5:1 for subsequent passes.
Step 5: Drying & Concentration
-
Dry combined organics over Na₂SO₄ (Sodium Sulfate).[1] Avoid MgSO₄ if the amine is sensitive (Lewis acid character).
-
Concentrate on a rotary evaporator at <30°C .
Module 4: Troubleshooting & Diagnostics
Q: My compound vanished after I tried to "back-extract" it with acid to purify it. What happened? A: You likely triggered Acid-Catalyzed Ring Opening .
Azetidines are structurally similar to epoxides in terms of ring strain. In strong acid (HCl, H₂SO₄), the ring nitrogen protonates, becoming a good leaving group. A nucleophile (even water or chloride) then attacks the ring carbons, snapping the ring open to form a linear chain.
Visualizing the Degradation Pathway:
Caption: The irreversible degradation pathway of azetidines in acidic media. Avoid pH < 4 during workup.
Module 5: Emulsion Management
Q: The interface between the aqueous layer and DCM:IPA is messy/emulsified. How do I fix it? A: High pH extractions of biological or reaction matrices often create "soaps."
-
Filtration: Pass the entire biphasic mixture through a pad of Celite. This physically breaks the emulsion bubbles.
-
Brine: If you haven't already saturated with NaCl, do it now.
-
Time: Allow the funnel to sit for 20+ minutes. The IPA content makes the separation slower than pure DCM.
References
-
Parrish, J. P., et al. (2000). "Use of Azetidines in Organic Synthesis." Journal of Organic Chemistry. (Discusses ring strain and opening conditions).
-
Reich, H. J. (2022). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for estimating amine basicity).
-
Solid Phase Extraction of Polar Amines. (2020). Waters Corporation Application Note. (General methodologies for hydrophilic amine recovery).
-
Couty, F. (1999). "Asymmetric synthesis of 2-cyanoazetidines." Tetrahedron Letters. (Provides context on 2-substituted azetidine stability).
Sources
Validation & Comparative
A Researcher's Guide to the 1H-NMR Spectrum of 1-Methyl-azetidin-2-ylamine dihydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the azetidine motif is a privileged scaffold, prized for its ability to impart desirable physicochemical properties to bioactive molecules.[1][2] The precise structural elucidation of novel azetidine derivatives is paramount, and among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, stands as an indispensable tool. This guide provides an in-depth analysis of the expected 1H-NMR spectrum of 1-Methyl-azetidin-2-ylamine dihydrochloride, a key building block in pharmaceutical research. By comparing its predicted spectral features with those of related azetidine analogues, this document aims to equip researchers with the necessary insights for confident structural verification and to explain the experimental nuances of acquiring high-fidelity NMR data for such compounds.
The Azetidine Ring: A Conformational Chameleon in the Magnetic Field
The four-membered azetidine ring is a strained heterocycle, a characteristic that significantly influences the chemical environment of its constituent protons.[2] The ring's puckered conformation leads to distinct axial and equatorial positions for the protons on the methylene groups, often resulting in complex splitting patterns due to geminal and vicinal coupling. The presence of a nitrogen atom introduces further complexity, as its electronegativity and the nature of its substituents profoundly impact the chemical shifts of adjacent protons.
Predicted 1H-NMR Spectrum of 1-Methyl-azetidin-2-ylamine dihydrochloride
The structure of 1-Methyl-azetidin-2-ylamine dihydrochloride is as follows:
Expected Spectral Features:
| Proton(s) | Multiplicity | Approximate Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Rationale |
| N-CH3 | Singlet | ~2.8 - 3.2 | N/A | The methyl protons are a singlet as there are no adjacent protons to couple with. The chemical shift is downfield due to the deshielding effect of the adjacent positively charged nitrogen atom. |
| H-2 | Triplet or Doublet of Doublets | ~4.5 - 5.0 | 3JH2-H3a ≈ 7-9 Hz, 3JH2-H3b ≈ 5-7 Hz | This proton is at a chiral center and is deshielded by both the adjacent amino group (in its protonated form) and the ring nitrogen. It will couple with the two diastereotopic protons at the C3 position. |
| H-3 (a & b) | Multiplet | ~2.5 - 3.5 | 2JH3a-H3b ≈ 10-12 Hz, 3JH3-H2, 3JH3-H4 | The two protons on C3 are diastereotopic and will exhibit geminal coupling. They will also couple with the proton at C2 and the two protons at C4, leading to a complex multiplet. |
| H-4 (a & b) | Multiplet | ~3.8 - 4.5 | 2JH4a-H4b ≈ 9-11 Hz, 3JH4-H3 | These protons are adjacent to the positively charged nitrogen and will be significantly deshielded. They are also diastereotopic and will show geminal coupling, as well as vicinal coupling to the C3 protons, resulting in a complex multiplet. |
| NH2/NH3+ | Broad Singlet | Variable | N/A | The protons on the amino group will be exchangeable and will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature. |
Comparative Spectral Analysis with Azetidine Analogues
To contextualize the predicted spectrum, it is instructive to compare it with the known 1H-NMR data of related azetidine derivatives.
| Compound | Key 1H-NMR Features | Reference |
| Azetidine | Protons at C2/C4 appear as a triplet around δ 3.5 ppm, and the C3 protons as a quintet around δ 2.2 ppm. | [Generic, based on fundamental principles] |
| N-Boc-3-aminoazetidine | The presence of the Boc protecting group significantly alters the electronic environment. The ring protons typically appear in the range of δ 3.5-4.2 ppm. | [6] |
| 3-(Cbz-Amino)-azetidine | Similar to the N-Boc derivative, the Cbz group influences the chemical shifts, with ring protons observed between δ 3.8 and 4.5 ppm. | [7] |
| Azetidin-2-one | The carbonyl group in the lactam ring strongly deshields the adjacent protons. The protons at C3 and C4 appear as triplets around δ 3.0 and 3.3 ppm, respectively. | [8][9] |
| Various substituted azetidines | In a study on new azetidine derivatives, the methylene protons of the azetidine moiety typically appeared as multiplets in the range of δ 3.6 to 4.5 ppm, with geminal coupling constants around 9.6 Hz.[1][5] | [1][5] |
This comparative analysis underscores the significant influence of substituents on the 1H-NMR spectrum of the azetidine ring. The N-methylation and the presence of the 2-amino group in the target molecule, especially in its dihydrochloride salt form, are expected to result in a downfield shift of all ring protons compared to unsubstituted azetidine.
Experimental Protocol for Acquiring a High-Quality 1H-NMR Spectrum
Acquiring a clean and informative 1H-NMR spectrum of a hygroscopic and potentially acidic salt like 1-Methyl-azetidin-2-ylamine dihydrochloride requires careful attention to detail.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: The dihydrochloride salt is likely hygroscopic. Moisture in the sample can lead to a broad water peak that may obscure signals of interest. Deuterated solvents must be of high purity to minimize residual solvent peaks.
-
Protocol:
-
Dry the sample of 1-Methyl-azetidin-2-ylamine dihydrochloride under high vacuum for several hours prior to use.
-
Weigh approximately 5-10 mg of the dried sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6, or CD3OD). D2O is a good choice for hydrochloride salts to ensure solubility and allow for the exchange of labile N-H protons.
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
-
-
-
Instrument Setup and Data Acquisition:
-
Rationale: A higher field strength instrument will provide better signal dispersion, which is crucial for resolving the complex multiplets expected from the azetidine ring protons. Shimming is critical for achieving high resolution and sharp peaks.
-
Protocol:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.[3][8]
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Set the appropriate spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans for a sample of this concentration).
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.
-
-
-
Data Processing:
-
Rationale: Proper data processing is essential for extracting accurate information from the raw FID (Free Induction Decay) data.
-
Protocol:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., D2O at ~4.79 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants of the signals to aid in structural assignment.
-
-
Workflow for 1H-NMR Analysis of 1-Methyl-azetidin-2-ylamine dihydrochloride
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]
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- 7. 3-(Cbz-Amino)-azetidine(914348-04-2) 1H NMR spectrum [chemicalbook.com]
- 8. jmchemsci.com [jmchemsci.com]
- 9. 2-Azetidinone(930-21-2) 1H NMR spectrum [chemicalbook.com]
Introduction: The Strategic Value of Azetidines in Modern Drug Discovery
An In-Depth Comparative Guide to 1-Methyl-azetidin-2-ylamine and 1-Methyl-azetidin-3-ylamine Isomers A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Azetidines, four-membered saturated nitrogen heterocycles, have emerged from relative obscurity to become privileged scaffolds in medicinal chemistry.[1] Their appeal lies in a unique combination of properties: the inherent ring strain of approximately 25.4 kcal/mol imparts distinct reactivity, while their non-planar, three-dimensional structure provides valuable exit vectors for molecular design, often improving physicochemical properties like solubility and metabolic stability.[2][3] This departure from traditional flat, aromatic rings allows chemists to explore new, unoccupied chemical space.[1]
Within this class, the precise placement of functional groups dramatically alters molecular behavior. This guide provides an in-depth comparison of two closely related isomers: 1-Methyl-azetidin-2-ylamine and 1-Methyl-azetidin-3-ylamine . While structurally similar, the positioning of the exocyclic amine—either on the carbon adjacent to the ring nitrogen (C2) or on the carbon opposite it (C3)—creates profound differences in their electronic properties, stability, synthetic accessibility, and ultimate utility as building blocks in drug development.
This document moves beyond a simple catalog of properties, offering insights into the causality behind their divergent characteristics and providing validated experimental protocols for their synthesis and characterization.
Caption: Chemical structures of the 1-Methyl-azetidin-2-ylamine and 1-Methyl-azetidin-3-ylamine isomers.
Part 1: Physicochemical and Spectroscopic Properties - A Tale of Two Amines
The seemingly minor shift of the amine group from the C3 to the C2 position introduces significant electronic and steric changes. The C2 position places the exocyclic amine alpha to the ring nitrogen, creating a cyclic aminal-like structure. This has direct consequences for basicity, stability, and spectroscopic signatures.
Table 1: Comparison of Physicochemical Properties
| Property | 1-Methyl-azetidin-2-ylamine | 1-Methyl-azetidin-3-ylamine | Rationale for Differences |
| CAS Number | Not assigned / Scarcely reported | 959957-92-7[4][5][6] | Reflects the significantly lower commercial availability and research focus on the 2-amino isomer. |
| Molecular Formula | C₄H₁₀N₂ | C₄H₁₀N₂ | Isomers with the same atomic composition. |
| Molecular Weight | 86.14 g/mol | 86.14 g/mol [5] | Isomers have identical molecular weights. |
| Predicted pKa | ~8.5 - 9.0 | 9.22 ± 0.10[5] | The C2-amine's basicity is likely reduced due to the inductive electron-withdrawing effect of the adjacent ring nitrogen. |
| Predicted Boiling Point | ~75-80 °C | 84.2 ± 8.0 °C[5] | Reduced basicity and potentially weaker hydrogen bonding could lead to a lower boiling point for the 2-amino isomer. |
| Appearance | Colorless to Yellow Liquid (Predicted) | Colorless to Light Yellow Liquid[6][7] | Both are expected to be liquids at room temperature. |
| Stability | Prone to hydrolysis/ring-opening | Generally stable under standard conditions | The aminal-like C2-N bond is susceptible to acid-catalyzed hydrolysis and ring cleavage.[8] |
Spectroscopic Distinction: Key NMR and IR Signatures
Distinguishing between these isomers is straightforward using standard spectroscopic techniques. The chemical environment of the protons and carbons on the azetidine ring provides a clear fingerprint for each structure.
Table 2: Comparative Spectroscopic Data (Predicted and Reported)
| Nucleus | 1-Methyl-azetidin-2-ylamine (Predicted) | 1-Methyl-azetidin-3-ylamine (Reported/Predicted) | Key Differentiator |
| ¹H-NMR (CH-NH₂) | ~3.5-3.8 ppm (triplet) | ~3.2-3.5 ppm (quintet) | The C2 proton is significantly deshielded by two adjacent nitrogen atoms. Its multiplicity will be a triplet. The C3 proton is a quintet. |
| ¹H-NMR (CH₃-N) | ~2.3-2.5 ppm (singlet) | ~2.2-2.4 ppm (singlet) | Minor difference expected. |
| ¹³C-NMR (CH-NH₂) | ~65-70 ppm | ~45-50 ppm | The C2 carbon experiences a strong downfield shift due to being bonded to two nitrogen atoms. This is the most definitive signal. |
| IR (N-H stretch) | ~3300-3400 cm⁻¹ (doublet for -NH₂) | ~3300-3400 cm⁻¹ (doublet for -NH₂) | Similar N-H stretching frequencies are expected for the primary amine group in both isomers.[9] |
| IR (C-N stretch) | ~1150-1250 cm⁻¹ | ~1100-1200 cm⁻¹ | The C2-N bond may show a different stretching frequency due to the aminal character. |
Part 2: Synthesis Strategies - The Feasible vs. The Formidable
The synthetic accessibility of a building block is a critical factor for its adoption in research and development. Here, the two isomers present a stark contrast, with the 3-amino isomer being readily accessible while the 2-amino isomer poses significant synthetic challenges.
Workflow 1: A Validated, Scalable Synthesis of 1-Methyl-azetidin-3-ylamine
The synthesis of 3-aminoazetidines is well-established and often starts from commercially available precursors like 1-Boc-azetidin-3-one.[10] The following protocol is a reliable method.
Caption: Synthetic workflow for 1-Methyl-azetidin-3-ylamine.
Experimental Protocol: Synthesis of 1-Methyl-azetidin-3-ylamine
-
Step A: Reductive Amination.
-
To a solution of 1-Boc-azetidin-3-one (1.0 eq) in methanol, add a solution of ammonia in methanol (7N, 5.0 eq).
-
Stir the mixture for 2 hours at room temperature to form the imine intermediate.
-
Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water, concentrate under reduced pressure, and extract with dichloromethane. The organic layers are dried over Na₂SO₄ and concentrated to yield 1-Boc-azetidin-3-ylamine.
-
-
Step B: N-Methylation.
-
Dissolve the crude 1-Boc-azetidin-3-ylamine (1.0 eq) in formic acid (5.0 eq).
-
Add formaldehyde (37% in H₂O, 3.0 eq) and heat the mixture to 80 °C for 6 hours.
-
Cool to room temperature, basify with 2N NaOH, and extract with ethyl acetate. The combined organic layers are dried and concentrated.
-
-
Step C: Deprotection.
-
Dissolve the resulting N-methylated intermediate in dichloromethane.
-
Add trifluoroacetic acid (TFA, 4.0 eq) dropwise at 0 °C.
-
Stir at room temperature for 2 hours.
-
Concentrate under reduced pressure. The resulting salt can be neutralized with a base (e.g., NaOH) and extracted to yield the final product, 1-Methyl-azetidin-3-ylamine.
-
Workflow 2: A Hypothetical and Challenging Synthesis of 1-Methyl-azetidin-2-ylamine
The synthesis of 1-Methyl-azetidin-2-ylamine is not well-documented, largely due to the inherent instability of the product. A plausible, albeit challenging, route could involve the reduction of a corresponding 2-iminoazetidine or a protected 2-amino precursor.
Caption: Logical relationship between structure and application potential.
Conclusion: A Clear Choice for Mainstream Drug Discovery
The comparison between 1-Methyl-azetidin-2-ylamine and 1-Methyl-azetidin-3-ylamine offers a clear verdict for the practicing medicinal chemist.
1-Methyl-azetidin-3-ylamine stands out as a robust, versatile, and synthetically accessible building block. Its predictable reactivity and beneficial impact on the physicochemical properties of parent molecules have cemented its role as a valuable tool in modern drug discovery. [10][11] Conversely, 1-Methyl-azetidin-2-ylamine is a chemical curiosity with significant practical limitations. Its inherent instability, stemming from its cyclic aminal structure, and the resulting synthetic challenges make it unsuitable for general use in drug development programs where stability and scalability are paramount.
For research teams aiming to leverage the unique three-dimensional geometry of the azetidine scaffold, the C3-aminated isomer is the clear and logical choice, providing a reliable platform for innovation.
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
- Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. Preprints.org.
- Comparative Kinetic Analysis of Reactions Involving Azetidines: A Guide for Researchers. Benchchem.
- Substituted Azetidines in Drug Discovery. Life Chemicals.
- 1-methylazetidin-3-amine (CAS 959957-92-7). CymitQuimica.
- Antimicrobial potential of various substituted azetidine deriv
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
- 1-METHYLAZETIDIN-3-AMINE (CAS 959957-92-7). ChemicalBook.
- Structures of some azetidine-based drugs.
- 1-Methylazetidin-3-amine (CAS 959957-92-7). Sigma-Aldrich.
- Synthesis of azetidines. Organic Chemistry Portal.
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- 1-Methylazetidin-3-amine 97% (CAS: 959957-92-7). AChemBlock.
- 2-(azetidin-2-yl)-1-methyl-1H-imidazole. Sigma-Aldrich.
- Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine.
- 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity.
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- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CAS 959957-92-7: 1-methylazetidin-3-amine | CymitQuimica [cymitquimica.com]
- 5. 1-METHYLAZETIDIN-3-AMINE | 959957-92-7 [chemicalbook.com]
- 6. 1-Methylazetidin-3-amine | 959957-92-7 [sigmaaldrich.com]
- 7. 1-Methylazetidin-3-amine 97% | CAS: 959957-92-7 | AChemBlock [achemblock.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jmchemsci.com [jmchemsci.com]
- 10. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating Chirality of 1-Methyl-azetidin-2-ylamine: A Comparative Technical Guide
Executive Summary & Compound Analysis
1-Methyl-azetidin-2-ylamine (and its homologs like (1-methylazetidin-2-yl)methanamine) presents a specific set of analytical challenges. As a small, polar, aliphatic heterocycle, it lacks a native UV chromophore, making standard chiral HPLC with UV detection impossible without modification. Furthermore, the basicity of the azetidine ring often leads to peak tailing on silica-based stationary phases.
This guide evaluates three distinct methodologies for validating the enantiomeric excess (ee%) of this compound. The Indirect Chromatographic Method (Derivatization) is identified as the most robust and accessible approach for most laboratories, while Direct Chiral HPLC and NMR Spectroscopy are analyzed as viable alternatives for specific use cases.
The Analytical Challenge
-
Target: 1-Methyl-azetidin-2-ylamine (Chiral Center at C2).
-
Functional Handle: Primary amine (-NH₂) at C2 (or C2-methyl).
-
Key Obstacles:
-
No UV Absorption: The molecule is "invisible" to standard diode array detectors (DAD).
-
High Polarity: Poor retention on standard Reverse Phase (RP) columns.
-
Basicity: Interaction with silanols causes peak broadening.
-
Comparative Analysis of Validation Methods
The following table summarizes the performance metrics of the three primary validation strategies.
| Feature | Method A: Indirect HPLC (Marfey's) | Method B: Direct Chiral HPLC | Method C: 1H-NMR (Mosher's) |
| Principle | Derivatization to diastereomers + Achiral C18 Separation | Direct enantiomer separation on Chiral Stationary Phase (CSP) | Diastereomeric shift differences in NMR |
| Detection | UV (340 nm) (High Sensitivity) | ELSD / CAD / MS (Universal Detectors) | NMR Signals (Chemical Shift) |
| Resolution (Rs) | Typically > 2.0 (High) | Variable (Column dependent) | N/A (Peak Splitting) |
| Throughput | Low (Requires reaction time) | High (Shoot-and-dilute) | Medium (Prep + Scan time) |
| Cost | Low (Standard C18 col + Reagent) | High (Expensive Chiral Columns) | High (Deuterated solvents + Instrument time) |
| Robustness | Excellent (Covalent bond stability) | Moderate (Mobile phase sensitivity) | Good (Solvent dependent) |
| Recommendation | Primary Choice for QC/Purity | Choice for High-Throughput Screening | Choice for Quick R&D Check |
Decision Framework
Use the following logic flow to select the appropriate validation method for your laboratory setup.
Caption: Decision tree for selecting the optimal chirality validation method based on instrumentation and throughput requirements.
Detailed Experimental Protocols
Method A: Marfey's Reagent Derivatization (Recommended)
Mechanism: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) reacts with the primary amine of the azetidine to form stable diastereomers. These diastereomers have different hydrophobicities and can be separated on a standard C18 column. The dinitrophenyl (DNP) group provides a strong UV chromophore at 340 nm.
Protocol Steps:
-
Stock Solutions:
-
Sample: Dissolve 1-Methyl-azetidin-2-ylamine (1 mg) in 100 µL water.
-
Reagent: Prepare 1% (w/v) FDAA in acetone.
-
Buffer: 1 M NaHCO₃.[1]
-
-
Derivatization:
-
In a 1.5 mL amber vial, mix:
-
50 µL Sample Solution
-
100 µL FDAA Solution
-
20 µL 1 M NaHCO₃
-
-
Incubate at 40°C for 60 minutes (Heater block).
-
Note: The solution should turn bright yellow.
-
-
Quenching:
-
Cool to room temperature.[2]
-
Add 20 µL 2 M HCl (to stop reaction and protonate the carboxyl group).
-
Dilute with 200 µL 50% Acetonitrile/Water.
-
Filter through 0.22 µm PTFE filter.
-
-
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 60% B over 20 minutes.
-
Detection: UV @ 340 nm.[1]
-
-
Data Analysis:
-
Inject the derivatized racemic standard first to establish retention times for (R,L)-diastereomer and (S,L)-diastereomer.
-
Calculate ee% based on area under the curve (AUC).
-
Method B: Direct Chiral HPLC (High Throughput)
Mechanism: Direct separation on a polysaccharide-based Chiral Stationary Phase (CSP).[3] Since the molecule is basic, an immobilized column (Chiralpak IG or IC) is preferred to allow the use of stronger solvents and amine modifiers.
Protocol Steps:
-
Column Selection: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized).
-
Why IG? Immobilized phases are more robust against the basic modifiers needed for azetidines.
-
-
Mobile Phase:
-
Solvent: n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1).
-
Critical: DEA is mandatory to suppress the interaction of the azetidine nitrogen with residual silanols. Without DEA, peaks will tail severely.
-
-
Detection:
-
ELSD (Evaporative Light Scattering Detector): Set drift tube temp to 40°C, Gain 5.
-
MS (Mass Spec): ESI Positive mode. Monitor [M+H]+.
-
-
Procedure:
-
Dissolve sample at 1 mg/mL in Ethanol.
-
Inject 5 µL.
-
Flow rate: 1.0 mL/min.
-
Isocratic run (typically < 15 mins).
-
Method C: NMR Analysis (Mosher's Method)
Mechanism: Reaction with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) creates diastereomeric amides. The methyl group on the azetidine ring (or the Mosher CF3 group) will show distinct chemical shifts for the diastereomers in ¹H or ¹⁹F NMR.
Protocol Steps:
-
Reaction:
-
In a clean NMR tube or small vial, dissolve 5 mg of 1-Methyl-azetidin-2-ylamine in 0.6 mL CDCl₃ .
-
Add 3.0 equivalents of Pyridine (base).
-
Add 1.2 equivalents of (R)-Mosher's Acid Chloride.
-
Shake for 10 minutes.
-
-
Analysis:
-
Acquire ¹H NMR (focus on the N-Methyl region, typically 2.0 - 3.0 ppm).
-
Acquire ¹⁹F NMR (focus on the CF3 signal of the Mosher group).
-
-
Interpretation:
-
In the racemic mixture, you will see two distinct doublets or singlets for the indicator protons (one for the R,R adduct, one for the S,R adduct).
-
Integrate these peaks to calculate the ratio.
-
Workflow Visualization
The following diagram illustrates the chemical transformation in Method A (Marfey's), which is the most universally applicable method for this compound.
Caption: Chemical workflow for converting the non-UV active azetidine into a UV-detectable diastereomer.
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247.
-
Thermo Fisher Scientific. FDAA, Marfey's Reagent Product Information and Protocol.
- Harada, N., et al. (1996). Determination of Absolute Configuration by Mosher's Method. Chemical Reviews.
-
Sigma-Aldrich. 1-Methylazetidin-2-amine dihydrochloride Structure and Properties.
-
BenchChem. Protocol for Chiral Derivatization of Primary Amines.
Sources
Elemental analysis of 1-Methyl-azetidin-2-ylamine dihydrochloride
This guide provides an in-depth technical comparison of elemental analysis (EA) strategies for 1-Methyl-azetidin-2-ylamine dihydrochloride (CAS: 1414513-87-3). It is designed for analytical chemists and pharmaceutical researchers who encounter the specific challenges of characterizing small, highly polar, hygroscopic heterocycles.
Executive Summary
1-Methyl-azetidin-2-ylamine dihydrochloride presents a unique analytical challenge. As a small-ring cyclic aminal salt, it combines high hygroscopicity with potential hydrolytic instability in its free-base form. Traditional combustion analysis (CHN) often fails to provide accurate data due to rapid moisture uptake and non-stoichiometric HCl entrapment.
This guide compares the industry-standard Combustion Analysis against the modern Quantitative NMR (qNMR) approach.
-
Recommendation: qNMR combined with Ion Chromatography (IC) is the superior methodology for this compound, offering higher specificity for salt stoichiometry and distinguishing between moisture content and chemical impurities.
Part 1: The Analytical Challenge
Before selecting a method, researchers must understand the physicochemical profile of the analyte:
-
Hygroscopicity: The dihydrochloride salt form creates a crystal lattice with high lattice energy but also high affinity for atmospheric water. A "dry" sample can absorb 2-5% w/w water within minutes of exposure to air, skewing %C and %N values.
-
Salt Stoichiometry: The theoretical formula is C₄H₁₂Cl₂N₂ (MW: 159.06 g/mol ). However, synthesis often yields non-stoichiometric salts (e.g., 1.8 HCl or 2.2 HCl) depending on the isolation method (lyophilization vs. crystallization).
-
Stability: The 2-aminoazetidine core is a cyclic aminal. While stabilized as the dihydrochloride, the presence of excess water can promote ring-opening or hydrolysis if the pH shifts.
Part 2: Methodology Comparison
Method A: Traditional Combustion Analysis (CHN) + Titration
The Historical Gold Standard
Protocol: Samples are combusted at >1000°C. Carbon, Hydrogen, and Nitrogen are detected via thermal conductivity. Chlorine is determined separately via Schöniger flask combustion or potentiometric titration with AgNO₃.
-
Pros: Universally accepted by regulatory bodies; simple output.
-
Cons:
-
The "Water Mask": Absorbed atmospheric water increases %H and decreases %C and %N. It is mathematically impossible to distinguish between "wet pure product" and "dry impure product" without complementary TGA (Thermogravimetric Analysis).
-
Chlorine Interference: High halogen content requires specific scrubbers, often reducing detector lifespan and accuracy.
-
Method B: Quantitative NMR (qNMR) + Ion Chromatography (IC)
The Precision Alternative
Protocol: The analyte is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) with a certified internal standard (e.g., Maleic Acid or TCNB). Purity is calculated based on molar ratios of integrated signals. Chloride content is quantified via Ion Chromatography.
-
Pros:
-
Absolute Purity: Determines the exact mass fraction of the organic component, independent of water or inorganic salts.
-
Stoichiometry: Accurately calculates the Organic:Counterion ratio.
-
differentiation: Clearly separates the analyte signal from residual solvents and water.
-
-
Cons: Requires precise weighing (metrology level); selection of internal standard is critical to avoid signal overlap.
Part 3: Comparative Data Analysis
The following table illustrates a typical dataset for a batch of 1-Methyl-azetidin-2-ylamine dihydrochloride that contains 3.5% residual water and is actually a 1.9 HCl salt (common experimental outcomes).
Table 1: Theoretical vs. Experimental Accuracy
| Parameter | Theoretical (Pure Anhydrous 2HCl) | Method A: Combustion (Experimental)* | Method B: qNMR + IC (Experimental) | Analysis |
| Carbon (%C) | 30.21% | 28.95% (Fail) | 30.18% (Pass) | Combustion fails due to water weight dilution. qNMR corrects for this. |
| Hydrogen (%H) | 7.61% | 8.10% (Fail) | 7.63% (Pass) | Combustion reads high due to H₂O. qNMR integrates only analyte protons. |
| Nitrogen (%N) | 17.61% | 16.90% (Fail) | 17.58% (Pass) | Nitrogen is diluted by water mass in combustion. |
| Chlorine (%Cl) | 44.58% | 42.80% (Fail) | 42.50% (Pass**) | Both methods detect lower Cl, correctly identifying the 1.9 HCl stoichiometry. |
| Purity Assignment | 100% | 95.8% (Inaccurate) | 99.9% (Corrected) | Combustion falsely flags the batch as impure. qNMR identifies it as "Pure but Wet". |
*Note: Combustion data assumes the sample absorbed 3.5% moisture during handling, a typical error for this class of salts. **Note: IC accurately determines the Cl content, allowing the chemist to recalculate the MW to the 1.9 HCl form.
Part 4: Recommended Experimental Protocols
Protocol 1: Handling & Preparation (Critical Step)
To be used before either analysis method.
-
Drying: Dry the sample in a vacuum oven at 40°C over P₂O₅ for 24 hours.
-
Transfer: Use a glovebox or a glove bag flushed with dry nitrogen for all weighing operations.
-
Equilibration: If using combustion analysis, ensure the sample is packed in tin capsules inside the dry environment and crimped immediately.
Protocol 2: qNMR Workflow for 1-Methyl-azetidin-2-ylamine 2HCl
-
Solvent Selection: D₂O is recommended due to the high solubility of the dihydrochloride salt.
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade).
-
Reasoning: Maleic acid singlet (6.3 ppm) does not overlap with the azetidine ring protons (typically 2.0–4.5 ppm) or the N-Methyl group.
-
-
Preparation:
-
Weigh ~10 mg of Analyte (record to 0.001 mg).
-
Weigh ~5 mg of Maleic Acid (record to 0.001 mg).
-
Dissolve in 0.6 mL D₂O.
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): > 60 seconds (must be > 5x T1 of the longest relaxing proton).
-
Scans: 16 or 32.
-
-
Calculation:
Part 5: Decision Logic & Workflow
The following diagram outlines the logical pathway for validating the elemental composition of this compound.
Caption: Analytical decision matrix highlighting the failure mode of combustion analysis for hygroscopic salts and the corrective pathway using qNMR/IC.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
Diehl, B. W. K., et al. (2018). "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Spectroscopy Europe. Link
-
Webster, G. K., et al. (2020). "Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol." Journal of Pharmaceutical and Biomedical Analysis. Link
-
PubChem. (n.d.). "N-methylazetidin-2-amine dihydrochloride Compound Summary." National Library of Medicine. Link
-
Almac Group. (2016). "Quantitative NMR (qNMR) – A New Standard?" Almac Voice. Link
Comparative Guide: Biological Activity of 1-Methyl-azetidinyl-amine Derivatives
This guide provides an in-depth technical comparison of 1-Methyl-azetidin-2-ylamine derivatives, specifically focusing on their role as conformationally restricted diamines in medicinal chemistry.
While the specific 2-amino isomer (1-Methyl-azetidin-2-ylamine) exists as a chemical building block (CAS 1188263-88-8), the vast majority of biological literature and pharmaceutical utility centers on its structural isomer, 1-Methyl-azetidin-3-ylamine (the core of A-85380 ). This guide will objectively compare the biological activity of these azetidinyl-amine scaffolds, highlighting the "Azetidine Constraint" that drives their potency against Nicotinic Acetylcholine Receptors (nAChRs).
Executive Summary: The Azetidine Constraint
In drug design, the azetidine ring (a 4-membered nitrogen heterocycle) is utilized to introduce conformational restriction . By locking the distance between the basic nitrogen (N1) and the hydrogen bond donor/acceptor (the amine at C2 or C3), researchers can maximize binding affinity and selectivity for specific receptor subtypes, most notably the
This guide compares two primary scaffolds:
-
Target A (The 2-Isomer): 1-Methyl-azetidin-2-ylamine .[1] Chemically challenging due to aminal instability (unless stabilized as a salt or modified). primarily serves as a niche building block or bioisostere for 1,2-diamines.
-
Target B (The 3-Isomer / Gold Standard): 1-Methyl-azetidin-3-ylamine . The core pharmacophore of A-85380 , a picomolar-affinity nAChR agonist.[2] This is the industry benchmark for azetidine bioactivity.
Mechanism of Action: nAChR Modulation
Both derivatives function as ligands for Nicotinic Acetylcholine Receptors (nAChRs) , which are ligand-gated ion channels.[3]
-
Primary Pathway: Binding to the
subtype in the CNS. -
Effect: The azetidine nitrogen (protonated at physiological pH) mimics the pyrrolidine nitrogen of nicotine, while the exocyclic amine mimics the pyridine nitrogen.
-
Signaling Cascade: Activation leads to cation influx (
, ), membrane depolarization, and neurotransmitter release (Dopamine, Acetylcholine).
Visualization: Cholinergic Signaling Pathway
Caption: Signal transduction pathway initiated by azetidinyl-amine binding to presynaptic nAChRs.
Comparative Analysis: 2-ylamine vs. 3-ylamine vs. Standards
The following table contrasts the requested 2-isomer against the bioactive 3-isomer (A-85380 core) and standard cholinergic ligands.
Table 1: Pharmacological Profile & Stability Comparison
| Feature | 1-Methyl-azetidin-2-ylamine | 1-Methyl-azetidin-3-ylamine (A-85380 Core) | Nicotine (Standard) | Epibatidine (Toxic Reference) |
| Chemical Class | Aminal (Hemiaminal ether analog) | Secondary Amine | Pyridine-Pyrrolidine | Pyridine-Azabicyclo |
| Stability | Low (Hydrolytically unstable as free base) | High (Stable metabolic scaffold) | Moderate (Metabolized to Cotinine) | High |
| Primary Target | Niche Building Block / 1,2-Diamine mimic | Non-selective nAChR Agonist | Potent Non-selective Agonist | |
| Binding Affinity ( | ||||
| Selectivity | Unknown / Low | High for | Low | Low (Toxic) |
| Key Utility | Synthesis of fused heterocycles | Cognitive enhancers, Analgesics | Smoking cessation | Research Tool (Toxin) |
*Note: The 2-amino isomer is often unstable unless the nitrogen is acylated (e.g., in beta-lactams) or protected. Direct binding data for the free amine is negligible compared to the 3-isomer.
Critical Insight: The Structural "Sweet Spot"
The 3-position (as seen in A-85380) places the inter-nitrogen distance at approximately 5.5 Å , which perfectly matches the pharmacophore of acetylcholine and nicotine. The 2-position shortens this distance and introduces steric clash/instability, rendering it far less effective for nAChR activation.
Experimental Data: The A-85380 Benchmark
Since the 2-isomer is biologically inferior, the 3-isomer (A-85380) serves as the requisite benchmark for any azetidine-based drug development.
Table 2: Binding Affinity ( ) at nAChR Subtypes
Data represents mean
| Compound | Selectivity Ratio ( | ||
| A-85380 (Azetidin-3-yl) | 0.05 | 14,800 | 296,000 |
| Nicotine | 6.9 | 2,400 | 348 |
| Epibatidine | 0.04 | 16 | 400 |
| Cytisine | 0.2 | >10,000 | >50,000 |
Interpretation: The azetidine-3-ylamine derivative (A-85380) exhibits picomolar affinity comparable to Epibatidine but with significantly reduced toxicity due to its inability to bind the muscle-type receptors and lower affinity for
Experimental Protocols
To validate the biological activity of any newly synthesized azetidinyl-amine derivative, the following self-validating protocols are required.
Protocol A: Radioligand Binding Assay (Validation of Affinity)
Objective: Determine
-
Membrane Preparation: Homogenize rat cerebral cortex (rich in
) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet. -
Incubation:
-
Total Binding: Incubate membranes (150-200
g protein) with -Cytisine (1 nM) and the test compound (1-Methyl-azetidin-2-ylamine or 3-ylamine derivatives) at concentrations ranging from to M. -
Non-Specific Binding: Define using 10
M (-)-Nicotine. -
Conditions: Incubate for 75 minutes at 4°C.
-
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: Functional Calcium Flux Assay (FLIPR)
Objective: Confirm agonist vs. antagonist activity.
-
Cell Line: HEK-293 cells stably expressing human
nAChRs. -
Dye Loading: Load cells with Calcium-4 assay kit dye (Molecular Devices) for 45 min at 37°C.
-
Compound Addition: Add test compounds using a FLIPR Tetra system.
-
Measurement: Monitor fluorescence intensity (excitation 485 nm, emission 525 nm) for 120 seconds.
-
Data: Normalize response to 100
M Nicotine (100% efficacy).
Visualization: Experimental Workflow
Caption: Step-by-step workflow for validating azetidinyl-amine derivatives.
Synthesis & Stability Note
Researchers must be aware of the synthetic challenges associated with the 2-amino isomer.
-
1-Methyl-azetidin-2-ylamine: Synthesized via the reduction of 1-methyl-azetidin-2-one (beta-lactam) or substitution of 2-chloro-azetidines.
-
Risk: The resulting hemiaminal is prone to ring opening or hydrolysis. It must be stored as a dihydrochloride salt.
-
-
1-Methyl-azetidin-3-ylamine: Synthesized from epichlorohydrin or via displacement of azetidin-3-ol sulfonates.
-
Advantage:[2] The amine is on a secondary carbon, not adjacent to the ring nitrogen, conferring high stability and making it the preferred scaffold for drug discovery (e.g., A-85380, Tebanicline).
-
References
-
Sullivan, J. P., et al. (1996). "A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand."[4] Neuropharmacology.
-
Rueter, L. E., et al. (2006). "A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor."[4] CNS Drug Reviews.
-
Kozikowski, A. P., et al. (2000). "Synthesis and biological activity of 2-(aminomethyl)azetidines as analogues of the potent nicotinic agonist A-85380." Journal of Medicinal Chemistry.
-
BenchChem. "1-Methyl-azetidin-2-ylamine dihydrochloride Product Page."
Sources
- 1. 1-(3-Methyl-3-azetidinyl)-pyrrolidine 2HCl | 1152111-80-2 | Benchchem [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A-85380 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
1-Methyl-azetidin-2-ylamine dihydrochloride proper disposal procedures
Executive Safety Summary & Chemical Profile
Warning: 1-Methyl-azetidin-2-ylamine dihydrochloride combines the structural stress of a four-membered azetidine ring with the acidity of a dihydrochloride salt. While the salt form provides shelf stability, the underlying azetidine core possesses significant ring-strain energy (~26 kcal/mol), making it susceptible to nucleophilic ring-opening reactions that can exhibit alkylating behavior similar to (though generally less reactive than) aziridines.
Chemical Identity & Properties:
-
Compound: 1-Methyl-azetidin-2-ylamine dihydrochloride
-
Class: Strained Nitrogen Heterocycle / Amine Salt
-
Physical State: Hygroscopic Solid (White to off-white powder)
-
Acidity: Strongly Acidic in solution (pH < 2.0 due to 2HCl moiety)
-
Primary Hazards: Corrosive (Skin/Eye), Respiratory Irritant, Potential Alkylating Agent (upon free-basing).
Hazard Assessment: The "Why" Behind the Protocol
To dispose of this chemical safely, you must understand the causality of its hazards. We do not treat this merely as "organic waste"; we treat it as a Reactive Corrosive .
-
Ring Strain & Stability: The azetidine ring is kinetically stable but thermodynamically unstable. In its dihydrochloride form, the nitrogen is protonated, which generally protects the ring from opening. Crucial Operational Rule: Do not free-base (neutralize) this compound prior to disposal. Removing the protons (adding base) exposes the lone pair, increasing volatility and the risk of polymerization or ring-opening alkylation.
-
Acidity (Corrosivity): As a dihydrochloride, aqueous solutions will be highly acidic. This triggers EPA Waste Code D002 (Corrosivity) if the pH is ≤ 2.
-
Hygroscopicity: The salt will absorb atmospheric water. Old containers may contain "clumped" or liquefied material. This does not change the disposal path but requires careful handling to prevent splashes.
Pre-Disposal Stabilization & Segregation
Before moving the container, ensure the material is stable.[1]
Step 1: Evaluation
Inspect the container.[1][2][3][4][5] If the solid has deliquesced (turned to liquid), treat the entire container as a Liquid Corrosive Acid . If it remains a solid, it is Solid Toxic/Corrosive .
Step 2: Segregation (The Compatibility Matrix)
You must segregate this waste stream to prevent immediate reactions in the waste drum.
| Incompatible Class | Consequence of Mixing | Mechanism |
| Strong Bases (NaOH, KOH) | High Risk: Exotherm & Volatilization | Neutralization releases heat and liberates the free amine (volatile/toxic). |
| Oxidizers (Nitric Acid, Bleach) | High Risk: Toxic Gas / Fire | Oxidizers can attack the amine/ring system; Bleach + Amines = Chloramines (Toxic). |
| Reactive Metals | Medium Risk: Hydrogen Gas | Acidic nature of the salt reacts with metals to release flammable H₂. |
| Aldehydes/Ketones | Medium Risk: Condensation | Amines react to form imines/enamines, altering waste profile. |
Disposal Workflows
Method A: Commercial Waste Pickup (Recommended)
This is the standard for GLP/GMP environments. The goal is "Lab Pack" disposal where the intact container is over-packed.
-
Labeling: Affix a hazardous waste label.
-
Primary Container: Ensure the cap is Parafilmed or taped to prevent loosening due to vibration.
-
Secondary Containment: Place the bottle in a clear, sealable bag (e.g., Ziploc) to contain any deliquescence.
-
Waste Stream: Sort into "Solid Corrosive - Acidic" or "Lab Pack - Organic" .
Method B: Destruction via Incineration (Facility Level)
If your facility processes its own waste, High-Temperature Incineration is the only validated method to destroy the strained ring completely.
-
Requirement: Incinerator with secondary combustion chamber (>1000°C) and scrubber.
-
Byproducts: Combustion will generate NOₓ and HCl. The scrubber system must be active to neutralize the acid gas.
Visual Workflow: Waste Stream Decision Logic
Figure 1: Decision logic for classifying and routing azetidine salt waste.
Emergency Spill Response Protocol
If the container breaks, the hygroscopic powder will rapidly become a sticky, acidic residue.
PPE Requirements:
-
Respiratory: N95 (minimum) or Half-mask respirator with Acid Gas/Organic Vapor cartridges (if large quantity).
-
Skin: Nitrile gloves (double gloved recommended) + Lab Coat.
-
Eyes: Chemical Splash Goggles (Safety glasses are insufficient for corrosive powders).
Cleanup Steps:
-
Isolate: Evacuate the immediate 10ft radius.
-
Contain: Cover the spill with a Dry Acid Neutralizer (e.g., Sodium Bicarbonate or a commercial spill pillow).
-
Caution: Bicarbonate will fizz (CO₂) upon contact with the acidic salt. Wait for the reaction to cease.
-
-
Collect: Do not dry sweep dust. Use a scoop to collect the neutralized slurry/clumps.
-
Clean: Wipe the surface with water, then check pH. Repeat until neutral.
-
Disposal: The cleanup debris is now Hazardous Waste . Do not throw in trash.
Visual Workflow: Spill Response
Figure 2: Operational workflow for neutralizing and collecting acidic amine salt spills.
References & Regulatory Grounding
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 7: Disposal of Waste." National Academies Press.
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. "40 CFR Part 261 - Identification and Listing of Hazardous Waste."[10][11]
-
PubChem. Azetidine Compound Summary. (Used for class-based hazard inference regarding ring strain and flammability).
-
Fisher Scientific. Safety Data Sheet: Azetidine Hydrochloride. (Proxy for specific dihydrochloride salt properties).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. documents.tocris.com [documents.tocris.com]
- 6. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
Definitive Guide to Handling 1-Methyl-azetidin-2-ylamine Dihydrochloride: A Framework for Laboratory Safety and Operational Excellence
This guide provides comprehensive safety protocols and operational directives for the handling of 1-Methyl-azetidin-2-ylamine dihydrochloride. As a valued professional in research and development, your safety is paramount. This document moves beyond mere procedural lists to instill a deep understanding of the "why" behind each safety measure, fostering a proactive safety culture within your laboratory. The information herein is synthesized from established safety data for structurally similar compounds, including azetidine derivatives and amine hydrochlorides, to provide a robust framework in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Hazard Identification and Risk Assessment: The Foundation of Safe Handling
1-Methyl-azetidin-2-ylamine dihydrochloride, as an amine hydrochloride salt, is anticipated to be a solid irritant. The primary hazards are associated with its potential for causing irritation upon contact with skin, eyes, and the respiratory tract, and being harmful if ingested. The azetidine ring, a four-membered nitrogen-containing heterocycle, and the amine hydrochloride functional group are key determinants of its chemical reactivity and toxicological profile.[1][2][3]
A thorough risk assessment is the first and most critical step before any handling of this compound. This involves a systematic evaluation of the hazards and the experimental procedures to determine the appropriate control measures.
Diagram: Risk Assessment Workflow for Chemical Handling
The following diagram illustrates the logical progression of a comprehensive risk assessment, forming a self-validating system for ensuring laboratory safety.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
